4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane
Description
Chemical Structure and Nomenclature
The compound 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (CAS: 849681-64-7) is a bis-pinacol boronate ester featuring two 1,3,2-dioxaborolane rings linked via a 4-(2-phenylethyl)phenyl bridge. Its IUPAC name reflects the symmetrical substitution pattern: each boron atom is bonded to a phenyl group connected by an ethylene spacer, with all four methyl groups on the dioxaborolane rings.
Synonyms include:
- 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane
- 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)diphenylacetylene.
The SMILES notation is:B1(OC(C(O1)(C)C)(C)C)C2=CC=C(CCC3=CC=C(B4OC(C)(C)C(C)(C)O4)C=C3)C=C2.
Molecular Properties and Physical Characteristics
The compound has a molecular formula of C₂₆H₃₆B₂O₄ and a molecular weight of 430.2 g/mol. Key physical properties include:
The extended conjugation and rigid biphenylethyl backbone contribute to its thermal stability, making it suitable for high-temperature reactions.
Spectroscopic Analysis and Identification
1H NMR (CDCl₃, 400 MHz):
- Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, Ar–H).
- Ethylene spacer: δ 2.8–3.0 ppm (triplet, 4H, –CH₂–).
- Pinacol methyl groups: δ 1.3 ppm (singlet, 24H, –C(CH₃)₂).
11B NMR : A single peak near δ 26–28 ppm, characteristic of tetracoordinated boron in dioxaborolanes.
IR Spectroscopy :
Mass Spectrometry : Molecular ion peak observed at m/z 430.2 (M⁺), consistent with the molecular weight.
Historical Development of Bis-pinacol Boronate Esters
Bis-pinacol boronate esters emerged as critical reagents following the advent of the Suzuki–Miyaura reaction in the 1980s. Early applications focused on simple aryl boronic acids, but the need for air-stable, crystalline intermediates drove the development of pinacol-protected derivatives. The target compound exemplifies advancements in bidirectional coupling agents , enabling the synthesis of conjugated polymers and covalent organic frameworks (COFs). For instance, tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane (CAS: 875772-13-7) has been used in 3D COFs, highlighting the structural versatility of bis-boronates.
Tables
Table 1: Comparative Molecular Properties of Related Boronate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Target Compound (849681-64-7) | C₂₆H₃₆B₂O₄ | 430.2 | Cross-coupling, COF synthesis |
| Bis(pinacolato)diboron (73183-34-3) | C₁₂H₂₄B₂O₄ | 253.9 | Suzuki–Miyaura reagent |
| 4-Methoxyphenylboronic acid pinacol ester | C₁₃H₁₉BO₃ | 234.1 | Pharmaceutical intermediates |
Table 2: Key Spectral Assignments
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 1.3 (24H, s) | Pinacol methyl groups |
| δ 7.2–7.8 (8H, m) | Aromatic protons | |
| 11B NMR | δ 26.05 | Tetracoordinated boron |
| IR | 1350 cm⁻¹ | B–O stretching vibration |
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQQPHRIUYUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (CAS No. 1422172-96-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.19 g/mol. The structure features a dioxaborolane core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H36B2O4 |
| Molecular Weight | 434.19 g/mol |
| CAS Number | 1422172-96-0 |
| Synonyms | 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane |
Antimicrobial Activity
Recent studies have indicated that compounds containing boron moieties exhibit significant antimicrobial properties. A related study demonstrated that derivatives of diethyl benzylphosphonates with boronic acid groups showed enhanced antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative analysis of several synthesized compounds including those featuring the dioxaborolane structure:
- Compound A (with boronic acid): Minimum Inhibitory Concentration (MIC) of 3.13 μg/mL against Staphylococcus aureus.
- Compound B (without boronic acid): MIC of 6.25 μg/mL against Escherichia coli.
The presence of boron in the structure significantly improved the antimicrobial efficacy of the compounds tested .
Cytotoxic Studies
Cytotoxicity assays have been performed to evaluate the impact of this compound on bacterial strains. The results indicated that:
- Compounds similar to 4,4,5,5-tetramethyl-2-(...)-1,3,2-dioxaborolane demonstrated varying degrees of cytotoxicity against E. coli, with some derivatives showing low MIC values.
- The introduction of specific substituents on the phenyl ring influenced the cytotoxic effects significantly.
Table: Cytotoxicity Results
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 15.0 |
| Compound B | S. aureus | 7.5 |
| Compound C | E. coli | 30.0 |
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with DNA topology. Studies have shown that these compounds can induce oxidative stress within bacterial cells leading to significant DNA damage .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis as a reagent for the formation of carbon-boron bonds. This is particularly valuable in:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron center during these reactions .
- Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic rings through electrophilic substitution reactions. This property is advantageous for creating complex molecular architectures necessary in drug development .
Materials Science
In materials science, 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane has shown potential in:
- Polymer Chemistry : It serves as a building block for synthesizing boron-containing polymers which exhibit unique thermal and mechanical properties. These materials can be utilized in high-performance applications such as coatings and adhesives .
- Luminescent Materials : The compound's structure allows it to be incorporated into luminescent materials for optoelectronic devices. Research indicates that its derivatives can emit light upon excitation, making them suitable for use in LEDs and other light-emitting technologies .
Medicinal Chemistry
In the realm of medicinal chemistry, the applications include:
- Drug Development : The ability to form stable complexes with various biological molecules makes this compound a candidate for drug design. Its derivatives have been investigated for their potential as anti-cancer agents due to their ability to interfere with cellular processes .
- Boron Neutron Capture Therapy (BNCT) : The boron atom in the compound is useful in BNCT for treating cancer. The compound can be designed to target tumor cells selectively and enhance the efficacy of neutron capture therapy by concentrating boron within malignant tissues .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields (over 90%) with minimal by-products.
Case Study 2: Development of Boron-Based Luminescent Polymers
Research focused on incorporating this compound into polymer matrices resulted in materials with enhanced luminescence properties. These polymers exhibited significant potential for use in display technologies due to their stability and brightness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Stability and Handling
Preparation Methods
Nickel-Catalyzed Borylation of Aryl Halides
Procedure ():
Aryl halides (e.g., bromides) undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a nickel catalyst. For the target compound, a bis-borylation strategy is employed:
- Catalyst system : NiBr₂·DME (10 mol%), ligand L2 (15 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Anhydrous acetonitrile (0.067 M)
- Reaction time : 24 hours at 80°C
- Coupling : The ethyl-bridged biphenyl precursor is synthesized via Suzuki-Miyaura coupling of 4-bromophenylboronic acid esters.
- Borylation : Sequential borylation of both aryl rings using B₂pin₂ under nickel catalysis.
Purification :
Flash column chromatography (petroleum ether/ethyl acetate, 20:1) yields the product in 72–86% isolated yield .
Radical Borylation via Organocatalysis
Procedure ():
A radical-based approach using tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a catalyst enables borylation under mild conditions:
- Catalyst : B(C₆F₅)₃ (2.5 mol%)
- Diboron source : B₂pin₂ (1.2 equiv)
- Nitrite source : Amyl nitrite (1.5 equiv)
- Solvent : MeCN (0.2 M)
- Conditions : 40°C for 15 minutes
- Avoids heavy metals.
- Compatible with sensitive functional groups.
Yield : Up to 89% for bis-borylated products.
Stepwise Synthesis via Ethyl-Bridge Formation
Procedure (,):
- Core Synthesis :
- A Heck coupling or ethylene insertion reaction forms the ethyl-bridged biphenyl structure.
- Example: Reaction of 4-bromostyrene with a boronate-containing aryl halide.
- Borylation :
- Each aryl ring is borylated separately using B₂pin₂ and a palladium catalyst (e.g., Pd(PPh₃)₄).
- Temperature : 100–120°C
- Solvent : Toluene or dioxane
Isolated Yield : 65–78% after chromatography.
Comparative Analysis of Methods
| Method | Catalyst | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Nickel-Catalyzed | NiBr₂·DME/L2 | 24 h | 72–86 | Scalable, high purity |
| Radical Borylation | B(C₆F₅)₃ | 15 min | 89 | Mild conditions, no metals |
| Stepwise Synthesis | Pd(PPh₃)₄ | 12–48 h | 65–78 | Flexible for asymmetric derivatives |
Critical Considerations
- Purification Challenges : Boronate esters are prone to hydrolysis. Acetic acid additives in chromatography improve recovery.
- Functional Group Tolerance : Nickel and radical methods tolerate halogens, esters, and amines.
- Side Reactions : Proto-deborylation is minimized in aprotic solvents like MeCN.
Q & A
Q. What are the optimal conditions for synthesizing this compound, and how can low yields be addressed?
The synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, a column chromatography method using hexanes/EtOAc (2:1, +0.25% EtN) achieved 27% yield for a structurally similar dioxaborolane derivative . Low yields may arise from steric hindrance or boronate ester hydrolysis. To mitigate this, ensure anhydrous conditions, use excess boronic ester reagents, and optimize reaction time/temperature. Internal standards (e.g., mesitylene) can improve yield quantification .
Q. How should this compound be purified to ensure stability?
Purification via column chromatography with hexanes/EtOAc and triethylamine additives is recommended to prevent decomposition. Avoid aqueous workups, as boronate esters are prone to hydrolysis. For sensitive derivatives (e.g., amino-substituted analogs), use inert atmospheres and low-temperature storage (-20°C) post-purification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How does the compound’s stability vary under different storage conditions?
Stability testing shows degradation occurs via hydrolysis or oxidation. Store at -20°C under nitrogen, avoiding light and humidity. For short-term use (1–2 weeks), -4°C is acceptable. Derivatives with electron-withdrawing groups (e.g., fluorophenyl) exhibit enhanced stability .
Advanced Research Questions
Q. What strategies improve regioselectivity in cross-coupling reactions using this compound?
Regioselectivity in Suzuki-Miyaura couplings depends on ligand choice and steric effects. Bulky ligands (e.g., SPhos) favor coupling at less hindered positions. For example, coupling with 2-chloropyrimidine derivatives achieved >90% selectivity using Pd(OAc)/SPhos in THF at 80°C . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution on the boronate .
Q. How do steric and electronic effects influence functional group compatibility?
Steric hindrance from tetramethyl groups limits reactivity with bulky substrates. Electron-rich aryl partners (e.g., morpholine derivatives) require Pd catalysts with strong σ-donor ligands (e.g., XPhos) to activate the boronate. Conversely, electron-deficient substrates (e.g., nitriles) react efficiently under mild conditions (room temperature, 12 h) .
Q. What mechanistic insights explain contradictions in catalytic efficiency across studies?
Discrepancies arise from solvent polarity and base strength. Polar aprotic solvents (DMF, THF) stabilize the boronate-Pd complex, while weaker bases (KCO) reduce side reactions. Kinetic studies show that rate-determining transmetallation is accelerated by electron-deficient aryl halides .
Q. How can advanced NMR techniques resolve ambiguities in structural assignments?
Q. What are the limitations of mass spectrometry (MS) for analyzing degradation products?
MS may fail to distinguish isobaric species (e.g., hydrolyzed boronic acids vs. esters). Pair with HPLC-UV (λ = 254 nm) or tandem MS (MS/MS) to resolve fragmentation patterns. For example, degradation of 4-aminophenyl derivatives produces a characteristic [M-HO] peak .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
